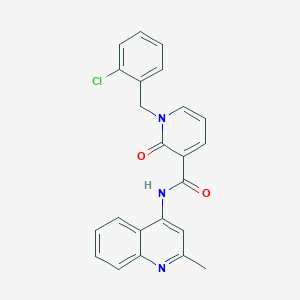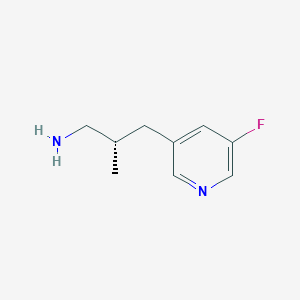
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine selectively binds to the dopamine transporter ((2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine) and inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants, but (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a lower abuse potential and fewer side effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine depend on the dose, route of administration, and the specific brain regions targeted. At low doses, it increases the release of dopamine in the prefrontal cortex, enhancing cognitive function and attention. At higher doses, it activates the reward pathway in the brain, leading to euphoria and addiction-like behavior. It also has effects on other neurotransmitters, such as norepinephrine and serotonin, which can modulate its overall effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine in lab experiments include its high selectivity for (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, its lower abuse potential and fewer side effects compared to other psychostimulants, and its ability to modulate dopamine release in a dose-dependent manner. However, its limitations include the potential for off-target effects on other neurotransmitter systems, the need for specialized equipment and expertise for its synthesis and handling, and the ethical concerns associated with its use in animal experiments.
Direcciones Futuras
There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as ADHD, depression, and drug addiction. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the development of novel analogs of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with improved selectivity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Aplicaciones Científicas De Investigación
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to investigate the role of dopamine in brain function and behavior.
Propiedades
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

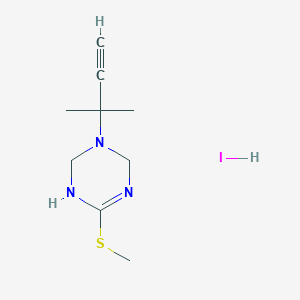
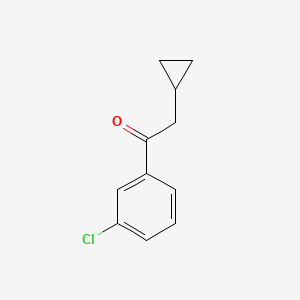
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
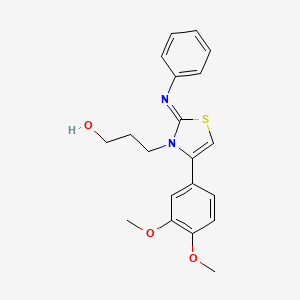
![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)
![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)
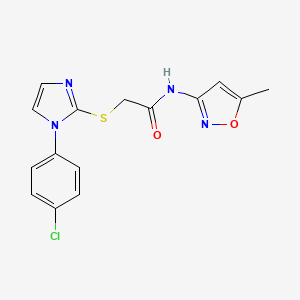
![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
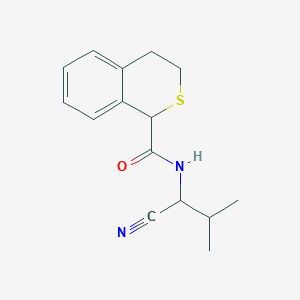
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
